molecular formula C13H12Cl2N2O3S B2889526 2,4-Dichloro-N-(oxolan-3-yl)quinoline-3-sulfonamide CAS No. 2224517-58-0

2,4-Dichloro-N-(oxolan-3-yl)quinoline-3-sulfonamide

Cat. No. B2889526
CAS RN: 2224517-58-0
M. Wt: 347.21
InChI Key: FVAHPEMBCQUOQO-UHFFFAOYSA-N
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Description

“2,4-Dichloro-N-(oxolan-3-yl)quinoline-3-sulfonamide” is a chemical compound with the molecular formula C13H12Cl2N2O3S. It is a derivative of quinoline, a nitrogen-containing heterocyclic compound . Quinoline and its derivatives have many pharmaceutical and industrial applications .


Synthesis Analysis

Quinoline derivatives can be synthesized by adopting green chemistry principles . The synthesis of quinoxaline-bearing sulfonamide, which is similar to the compound , was reported in 1965 . A wide range of synthesis protocols have been reported for the construction of quinoline scaffold .


Molecular Structure Analysis

The typical structure of a tertiary sulfonamide involves a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group .


Chemical Reactions Analysis

Quinoline derivatives exhibit unique roles in natural and synthetic chemistry due to their biologically and pharmacological activities . They display different tautomeric forms between the carbonyl groups, CH2-3 and NH of the quinoline moiety .

Mechanism of Action

While the specific mechanism of action for “2,4-Dichloro-N-(oxolan-3-yl)quinoline-3-sulfonamide” is not mentioned in the retrieved papers, quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Future Directions

Quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . This review paves the way as a source of references for the further development of drug discovery in the wide spectrum of its biological importance .

properties

IUPAC Name

2,4-dichloro-N-(oxolan-3-yl)quinoline-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O3S/c14-11-9-3-1-2-4-10(9)16-13(15)12(11)21(18,19)17-8-5-6-20-7-8/h1-4,8,17H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVAHPEMBCQUOQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1NS(=O)(=O)C2=C(C3=CC=CC=C3N=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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